1-[3-(diethylamino)propyl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-[4-(propan-2-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(diethylamino)propyl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-[4-(propan-2-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(diethylamino)propyl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-[4-(propan-2-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the diethylamino propyl group, the hydroxy group, and the furan-2-yl carbonyl group. The final step involves the attachment of the propan-2-yloxy phenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-[3-(diethylamino)propyl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-[4-(propan-2-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The diethylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
1-[3-(diethylamino)propyl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-[4-(propan-2-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(diethylamino)propyl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-[4-(propan-2-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-[4-(propan-2-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one
- 1-[3-(diethylamino)propyl]-3-hydroxy-4-[(5-ethylfuran-2-yl)carbonyl]-5-[4-(propan-2-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
1-[3-(diethylamino)propyl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-[4-(propan-2-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
4855-73-6 |
---|---|
Molecular Formula |
C26H34N2O5 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
1-[3-(diethylamino)propyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(4-propan-2-yloxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H34N2O5/c1-6-27(7-2)15-8-16-28-23(19-10-12-20(13-11-19)32-17(3)4)22(25(30)26(28)31)24(29)21-14-9-18(5)33-21/h9-14,17,23,30H,6-8,15-16H2,1-5H3 |
InChI Key |
DVPDCNRKVSRORH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=C(O2)C)C3=CC=C(C=C3)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.